1-(1-Chloroethoxy)-3-methylbutane

Description

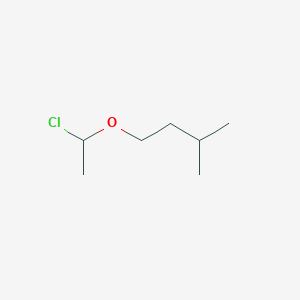

Structure

3D Structure

Properties

Molecular Formula |

C7H15ClO |

|---|---|

Molecular Weight |

150.64 g/mol |

IUPAC Name |

1-(1-chloroethoxy)-3-methylbutane |

InChI |

InChI=1S/C7H15ClO/c1-6(2)4-5-9-7(3)8/h6-7H,4-5H2,1-3H3 |

InChI Key |

ZTAQZZRFUJEQJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(C)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Alpha Chloroethers Pertaining to the Chemical Compound

Electrophilic Nature and Substitution Reactions of the Alpha-Chloroether Moiety

The defining characteristic of the α-chloroether functional group in 1-(1-Chloroethoxy)-3-methylbutane is its electrophilicity. The presence of two electronegative atoms, oxygen and chlorine, on the same carbon atom creates a significant partial positive charge on this carbon, making it a prime target for nucleophilic attack. This electronic feature is the foundation for its role in substitution reactions and as an alkylating agent.

Due to its electrophilic nature, the α-chloroether group readily undergoes nucleophilic substitution reactions. These reactions typically proceed through an SN1 or SN2-like mechanism. The departure of the chloride ion, a good leaving group, can be assisted by the adjacent ether oxygen, which can stabilize the resulting carbocation through resonance. This intermediate is then attacked by a nucleophile.

A wide array of nucleophiles can displace the chlorine atom. For instance, alcohols react to form acetals, while amines yield N,O-acetals. This reactivity makes α-chloroethers versatile intermediates in organic synthesis.

Below is a table summarizing the expected outcomes of nucleophilic substitution on this compound with common nucleophiles.

| Nucleophile | Reagent Example | Expected Product Class |

| Alcohol | Methanol | Acetal (B89532) |

| Amine | Diethylamine | N,O-Acetal |

| Thiol | Ethanethiol | Thioacetal |

| Carboxylate | Sodium Acetate | α-Acyloxy Ether |

This interactive table illustrates the versatility of the alpha-chloroether moiety in forming various functional groups through nucleophilic substitution.

The ability of the α-chloroether moiety to react with nucleophiles allows it to function as an effective alkylating agent. In this role, the 1-(ethoxy)-3-methylbutyl group from this compound is transferred to a nucleophilic substrate. This process involves the formation of a new carbon-nucleophile bond at the expense of the carbon-chlorine bond.

This type of alkylation is crucial in synthetic chemistry for building more complex molecular frameworks. For example, it can be used to introduce a protected aldehyde functionality onto a molecule, which can be later revealed through hydrolysis. The alkylating strength of α-chloroethers makes them valuable reagents in various synthetic strategies.

Reactions with Organometallic Reagents

The electrophilic carbon of the α-chloroether can also react with the nucleophilic carbon of organometallic reagents. These reactions are fundamental for forming new carbon-carbon bonds.

Samarium diiodide (SmI2) is a powerful single-electron transfer agent used in a variety of organic transformations. When an α-chloroether like this compound is treated with SmI2, it is expected to undergo a reductive coupling. The reaction is initiated by the reduction of the carbon-chlorine bond. This can generate a radical or an organosamarium intermediate, which can then participate in subsequent reactions. If this reaction is performed in the presence of a carbonyl compound (a ketone or aldehyde), the intermediate generated from the α-chloroether will add to the carbonyl group, ultimately forming an α-alkoxy alcohol after workup.

General Reaction Scheme:

Reduction: The C-Cl bond is reduced by two equivalents of SmI2 to form an organosamarium intermediate.

Nucleophilic Attack: This intermediate adds to a carbonyl electrophile (e.g., cyclohexanone).

Protonation: Aqueous workup protonates the resulting samarium alkoxide to yield the final α-alkoxy alcohol product.

Alpha-chloroethers are valuable precursors for generating Wittig-type reagents. The reaction of an α-chloroether with triphenylphosphine (PPh3) forms a phosphonium salt. Subsequent deprotonation of this salt with a strong base (like n-butyllithium) yields an α-alkoxy phosphorus ylide.

This ylide can then react with an aldehyde or a ketone in a Wittig reaction to produce an enol ether. The enol ether product is a versatile synthetic intermediate that can be subsequently hydrolyzed under acidic conditions to yield an aldehyde or a ketone, depending on the structure of the initial α-chloroether. This two-step sequence provides an effective method for the one-carbon homologation of a carbonyl compound to a larger aldehyde or for the synthesis of ketones.

The general steps are outlined below:

| Step | Description | Reactants | Product |

| 1 | Phosphonium Salt Formation | α-Chloroether, Triphenylphosphine | α-Alkoxyphosphonium Salt |

| 2 | Ylide Formation | Phosphonium Salt, Strong Base | α-Alkoxy Phosphorus Ylide |

| 3 | Wittig Reaction | Ylide, Aldehyde/Ketone | Enol Ether |

| 4 | Hydrolysis | Enol Ether, Aqueous Acid | Aldehyde/Ketone |

This interactive table details the sequence of transformations in the Wittig reaction involving an alpha-chloroether precursor.

Hydrolytic Stability and Chemical Transformations Under Acidic and Basic Conditions

The stability of the α-chloroether linkage in this compound is highly dependent on the pH of the medium.

Under acidic conditions , α-chloroethers are generally unstable and undergo rapid hydrolysis. The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. The departure of the alcohol molecule is followed by the attack of water on the resulting carbocation, which is stabilized by the adjacent chlorine atom. The final products of this hydrolysis are an aldehyde (acetaldehyde in this case), an alcohol (isobutanol), and hydrochloric acid.

Under basic conditions , α-chloroethers are significantly more stable. Unlike in acidic media, there is no facile pathway to activate the leaving group. A direct SN2 attack by hydroxide (B78521) on the α-carbon is generally slow. Therefore, hydrolysis under neutral or basic conditions is typically not an efficient process for open-chain α-chloroethers. This differential stability is a key aspect of their chemistry, allowing for their use in multi-step syntheses where acidic conditions are avoided until a desired transformation is complete.

Isomerization Pathways and Rearrangements of Chloroether Structures

Alpha-chloroethers like this compound can undergo several types of isomerization and rearrangement reactions, primarily driven by the formation of carbocation intermediates. The polarization of the carbon-chlorine bond, with the chlorine atom being more electronegative, renders the alpha-carbon electrophilic and susceptible to cleavage, which can initiate these reactive pathways.

One of the most significant rearrangement pathways for chloroether structures involves carbocation intermediates, analogous to the well-known Wagner-Meerwein rearrangement . wikipedia.orglscollege.ac.in This type of rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.orglscollege.ac.in In the case of this compound, the departure of the chloride ion, potentially assisted by a Lewis acid or polar solvent, would generate a secondary carbocation at the alpha-position.

This secondary carbocation can then undergo a 1,2-hydride shift , a specific type of Wagner-Meerwein rearrangement. fiveable.melibretexts.org In this process, a hydride ion migrates from an adjacent carbon to the carbocation center, leading to the formation of a more stable carbocation. The driving force for this rearrangement is the formation of a more stable carbocationic intermediate. wikipedia.orgchegg.com For instance, a 1,2-hydride shift from the adjacent carbon of the isobutyl group could potentially lead to a tertiary carbocation, which is significantly more stable than the initial secondary carbocation.

Another plausible rearrangement is an alkyl shift , where an entire alkyl group migrates. wikipedia.org While less common than hydride shifts, they can occur if they lead to a substantial increase in carbocation stability. The likelihood of these rearrangements depends on the specific structure of the chloroether and the reaction conditions.

The table below summarizes potential isomerization pathways for a generic alpha-chloroether, which are applicable to this compound.

| Rearrangement Type | Migrating Group | Initial Carbocation | Final Carbocation | Driving Force |

| 1,2-Hydride Shift | Hydrogen | Secondary | Tertiary | Increased carbocation stability |

| Wagner-Meerwein Rearrangement | Alkyl Group | Secondary | Tertiary | Increased carbocation stability |

It is important to note that these rearrangements are often intramolecular processes. wikipedia.org The stereochemistry of the migrating group is typically retained during the shift. wikipedia.orglscollege.ac.in

Activation Mechanisms of Chloroethers in Catalytic Processes

The reactivity of alpha-chloroethers can be significantly enhanced and controlled through the use of catalysts. The activation mechanisms typically involve either Lewis acids or transition metals, which interact with the chloroether to facilitate bond cleavage and subsequent reactions.

Lewis Acid Catalysis:

Lewis acids are electron pair acceptors and can activate alpha-chloroethers by coordinating to either the chlorine atom or the ether oxygen. wikipedia.orgyoutube.com Coordination to the chlorine atom increases the polarization of the C-Cl bond, making the chloride a better leaving group and promoting the formation of a carbocation. This carbocation can then participate in rearrangements, as discussed previously, or react with nucleophiles.

Alternatively, the Lewis acid can coordinate to the ether oxygen. This interaction withdraws electron density from the oxygen, weakening the C-O bond and making the alpha-carbon more electrophilic and susceptible to nucleophilic attack. The choice of Lewis acid can influence the reaction pathway, with stronger Lewis acids favoring carbocation formation and weaker ones promoting nucleophilic substitution. wikipedia.org

The general mechanism for Lewis acid activation is depicted below:

Coordination: The Lewis acid (LA) coordinates to the chlorine or oxygen atom of the alpha-chloroether.

Bond Cleavage: The coordination facilitates the cleavage of the C-Cl or C-O bond, generating a reactive intermediate (e.g., a carbocation).

Reaction: The intermediate reacts with a nucleophile or undergoes rearrangement.

Catalyst Regeneration: The Lewis acid is regenerated at the end of the reaction cycle.

Transition Metal Catalysis:

Transition metals offer a diverse range of activation mechanisms for alpha-chloroethers, often involving oxidative addition and reductive elimination steps. researchgate.netnih.gov A common pathway in transition metal catalysis is the oxidative addition of the C-Cl bond to a low-valent metal center. This process involves the insertion of the metal into the C-Cl bond, forming an organometallic intermediate.

This intermediate can then undergo various transformations, such as insertion of other molecules (e.g., alkenes, alkynes) or transmetalation with other organometallic reagents. The final step is typically a reductive elimination, which forms the desired product and regenerates the active catalyst.

The activation of C-H bonds adjacent to the ether oxygen is another potential pathway in transition metal catalysis. rsc.org This approach, known as C-H activation, can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at a position that is typically unreactive. The ether oxygen can act as a directing group, guiding the metal catalyst to a specific C-H bond.

The table below outlines the key steps in the catalytic activation of alpha-chloroethers.

| Catalyst Type | Key Mechanistic Steps | Intermediate Species |

| Lewis Acid | Coordination, Bond Cleavage, Nucleophilic Attack/Rearrangement | Carbocation, Oxocarbenium ion |

| Transition Metal | Oxidative Addition, Insertion/Transmetalation, Reductive Elimination | Organometallic complex |

| Transition Metal | C-H Activation, Cyclometalation, Functionalization | Metallacycle |

The choice of catalyst, ligands, and reaction conditions plays a crucial role in determining the outcome of these catalytic processes, allowing for a high degree of control over the reactivity of alpha-chloroethers like this compound.

Advanced Applications in Organic Synthesis Featuring the Alpha Chloroether Moiety

Utility as Building Blocks in Complex Molecule Synthesis

Alpha-chloroethers are valuable reagents for constructing complex molecular architectures due to their high reactivity. They serve as precursors for introducing specific ether functionalities into a target molecule, a common structural motif in many biologically active compounds and materials.

The synthesis of pharmaceutical agents often relies on the assembly of molecular fragments using reliable and high-yielding reactions. While direct use of 1-(1-Chloroethoxy)-3-methylbutane in the synthesis of the atypical antipsychotic drug Quetiapine is not prominently documented, the synthesis of Quetiapine prominently features a related chloroether, 2-(2-chloroethoxy)ethanol. youtube.comgoogle.com This highlights the utility of the chloroether functional group in pharmaceutical manufacturing.

In a common synthetic route, Quetiapine is prepared by reacting 11-piperazinyl dibenzo[b,f] Current time information in Bangalore, IN.nih.govthiazepine with 2-(2-chloroethoxy)ethanol. google.comchemmethod.com The reaction involves the nucleophilic substitution of the chlorine atom by the secondary amine of the piperazine (B1678402) ring, forming a crucial carbon-nitrogen bond and completing the Quetiapine molecular structure. google.com This process underscores the role of chloroether derivatives as effective electrophilic partners in the alkylation of amines, a fundamental transformation in the synthesis of many nitrogen-containing drugs. The principles of this reaction are directly applicable to other alpha-chloroethers like this compound for the synthesis of analogous structures.

Heterocyclic compounds are foundational to medicinal chemistry and materials science. Alpha-chloroethers serve as key electrophilic building blocks for the construction of various heterocyclic rings.

Thiazole (B1198619) Derivatives: Thiazoles are a class of sulfur- and nitrogen-containing heterocycles present in numerous FDA-approved drugs. nih.gov The Hantzsch thiazole synthesis is a classic method for their preparation, which involves the condensation of an alpha-haloketone with a thioamide. While not a haloketone, the electrophilic nature of this compound allows it to participate in similar cyclization strategies. For example, it could react with a suitable nucleophile containing a thiol and an amine to form a thiazolidine (B150603) ring or its derivatives. nih.gov Various methods have been developed for synthesizing thiazole derivatives, often involving the reaction of a thiourea (B124793) derivative with an electrophilic component like chloroacetone (B47974) or 2-chloro-1,1-dimethoxyethane. nih.govresearchgate.net

Dioxanes: 1,4-Dioxane and its derivatives are important solvents and can be found in biologically active molecules. nih.gov Syntheses of dioxanes often involve the acid-catalyzed dehydration and cyclization of diols like ethylene (B1197577) glycol or the dimerization of epoxides. chemicalbook.commdpi.com An alternative approach involves the Williamson ether synthesis, where a diol is reacted with a dihalide. youtube.com Conceptually, a molecule like this compound could react with a diol under basic conditions in a stepwise manner to generate substituted dioxane structures.

Morpholines: The morpholine (B109124) ring is a common scaffold in pharmaceuticals. nih.gov Synthesis strategies often involve the cyclization of 2-amino alcohols. One established method is the reaction of an N-substituted amino alcohol with a dielectrophile like dichloroethyl ether. google.com Alternatively, primary amines can be selectively monoalkylated with reagents like ethylene sulfate (B86663) to form the morpholine ring. nih.govorganic-chemistry.org this compound, as a potent mono-alkylating agent, could be employed to introduce the isobutoxyethyl group onto a nitrogen atom, which could be a key step in a multi-step synthesis of a complex morpholine derivative. researchgate.net

Application in Natural Product Synthesis (e.g., Pederin)

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. The pederin (B1238746) family of natural products is known for its potent biological activity and complex structure, which includes two tetrahydropyran (B127337) rings. The synthesis of such oxygen-containing heterocycles often requires stereocontrolled methods for ether formation. The reactive nature of alpha-chloroethers makes them suitable candidates for constructing the ether linkages found in these complex molecules. Although a direct application of this compound in the synthesis of Pederin is not documented, the general strategy of using electrophilic ethers is a cornerstone of polyether synthesis.

Role in the Preparation of Specialized Organic Materials and Polymers

The reactivity of alpha-chloroethers makes them useful monomers or functionalizing agents in polymer chemistry. Cationic polymerization, for instance, can be initiated by electrophilic species. The carbocation generated from an alpha-chloroether in the presence of a Lewis acid could initiate the polymerization of alkenes like isobutylene (B52900) or vinyl ethers. This allows for the incorporation of the ether functionality at the terminus of a polymer chain, thereby modifying the material's properties, such as solubility or thermal stability.

Catalysis and Reagent Development Utilizing Chloroether Derivatives

While not catalysts themselves, alpha-chloroethers can be used to synthesize ligands for metal-catalyzed reactions. For example, the alkylation of a phosphine, amine, or thiol with this compound would yield a ligand containing a flexible ether sidearm. Such ligands can influence the steric and electronic environment of a metal center, thereby modulating its catalytic activity and selectivity. researchgate.net The development of thioether-containing ligands, for instance, has been shown to be effective in promoting various palladium-catalyzed C-H functionalization reactions. researchgate.net

Stereoselective Transformations and Asymmetric Synthesis Mediated by Alpha-Chloroethers

Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule. youtube.com Reactions involving alpha-chloroethers can be rendered stereoselective. If the alpha-chloroether itself is chiral, its inherent stereochemistry can direct the approach of a nucleophile, leading to a product with a specific configuration. This is known as a stereospecific reaction. khanacademy.org

Alternatively, an achiral alpha-chloroether can participate in an enantioselective reaction through the use of a chiral catalyst. youtube.com For example, a chiral Lewis acid could coordinate to the ether oxygen, creating a chiral environment around the electrophilic carbon. The subsequent attack by a nucleophile would then favor one of two possible pathways, leading to an excess of one enantiomer of the product. rsc.org Such strategies are crucial in the synthesis of enantiomerically pure pharmaceuticals, where only one stereoisomer possesses the desired therapeutic effect. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification in Academic Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. For 1-(1-Chloroethoxy)-3-methylbutane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments would be employed to assign all proton and carbon signals unambiguously.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronegativity of the adjacent atoms, with protons closer to the chlorine and oxygen atoms expected to appear at a lower field (higher ppm values).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atom attached to both the chlorine and oxygen atoms (the acetal (B89532) carbon) would exhibit a characteristic downfield shift.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial in establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would link each proton to its directly attached carbon atom.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| CH(Cl)O | 5.5 - 6.0 | Quartet |

| OCH₂ | 3.5 - 4.0 | Multiplet |

| CH(CH₃)₂ | 1.5 - 2.0 | Multiplet |

| CH₂CH(CH₃)₂ | 1.0 - 1.5 | Multiplet |

| CH₃ (on ethoxy) | 1.2 - 1.4 | Triplet |

| CH₃ (on isobutyl) | 0.8 - 1.0 | Doublet |

| Carbon Type | Expected Chemical Shift (ppm) |

| C(Cl)O | 95 - 105 |

| OCH₂ | 65 - 75 |

| CH(CH₃)₂ | 40 - 50 |

| CH₂CH(CH₃)₂ | 25 - 35 |

| CH₃ (on ethoxy) | 15 - 20 |

| CH₃ (on isobutyl) | 20 - 25 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In the IR spectrum of this compound, the most prominent absorption bands would be associated with the C-O and C-Cl bonds. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ and a hydroxyl (O-H) band around 3300 cm⁻¹ would confirm the ether linkage and the absence of alcohol or carboxylic acid impurities.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-O (Ether) | 1050 - 1150 |

| C-Cl | 600 - 800 |

| C-H (sp³) | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. nih.gov

The mass spectrum of this compound would show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis would provide further structural information. Common fragmentation pathways for α-chloro ethers include the loss of the chlorine atom, the alkoxy group, or cleavage of the carbon-carbon bonds in the isobutyl group. The molecular weight of 1-chloro-3-methylbutane (B93926) is 106.59 g/mol . chemicalbook.com

Chromatographic Methods for Separation, Identification, and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex samples, as well as for its identification and quantification.

Gas Chromatography (GC) with Advanced Detectors

Gas chromatography (GC) is the premier chromatographic method for the analysis of volatile compounds like this compound. The choice of the stationary phase and the detector is critical for achieving good separation and sensitive detection. Data from the NIST Chemistry WebBook is available for the related compound 1-chloro-3-methylbutane. nist.gov

The Electron Capture Detector (ECD) is a highly sensitive detector for electrophilic compounds, particularly those containing halogens. Given the presence of a chlorine atom, GC-ECD would be an exceptionally sensitive method for detecting and quantifying trace amounts of this compound. This high sensitivity makes it ideal for environmental analysis or for monitoring low-level impurities in a sample. The response of the ECD is dependent on the electron-capturing ability of the analyte, making it a selective detector for halogenated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. jmchemsci.com The process involves a gas chromatograph to separate the components of a mixture, which are then introduced into a mass spectrometer for detection and identification. youtube.comyoutube.com

In a typical GC-MS analysis, the sample is injected into the GC inlet, where it is vaporized and carried by an inert gas (mobile phase), such as helium or argon, through a capillary column. youtube.com The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. ijrcs.org For a moderately polar compound like this compound, a column with a non-polar or intermediate-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is often suitable.

As the separated components exit the column, they enter the mass spectrometer's ion source. Electron ionization (EI) is commonly used, where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). youtube.com

The output is a chromatogram showing peaks for each separated component, and a mass spectrum for each peak. youtube.com The mass spectrum of this compound would be expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the chloroethoxy and isobutyl groups. By comparing the obtained mass spectrum with spectral libraries or through manual interpretation, the compound's identity can be confirmed. Quantitative analysis is performed by integrating the area of the chromatographic peak and comparing it to a calibration curve generated from standards. youtube.com

Table 1: Hypothetical GC-MS Operating Parameters for this compound Analysis

| Parameter | Value/Condition |

| GC System | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS System | |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Mode | Full Scan (m/z 40-450) |

Gas Chromatography-Fourier Transform Infrared (GC/FT-IR) Spectroscopy for Structural Confirmation

Gas Chromatography-Fourier Transform Infrared (GC/FT-IR) spectroscopy is a powerful hyphenated technique that combines the separation capabilities of GC with the specific identification power of FTIR. frontiersin.orgnih.gov It provides valuable information about the functional groups present in a molecule, serving as an excellent tool for structural confirmation and isomer differentiation, which can be complementary to mass spectrometry. frontiersin.orgnih.gov

As analytes elute from the GC column, they pass through a heated flow cell, known as a "light pipe," where they are irradiated with infrared light. rsc.org The transmitted light is processed by an interferometer and a Fourier transform is applied to generate an infrared spectrum for each component. nih.gov

For this compound, GC/FT-IR is particularly useful for confirming its structural features:

C-O-C Stretch: The ether linkage would produce strong absorption bands in the 1150-1085 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine bond gives rise to a strong absorption in the 850-550 cm⁻¹ range. libretexts.org The exact frequency can help distinguish it from other halogenated compounds.

C-H Stretches and Bends: Absorptions corresponding to sp³ C-H stretching (just below 3000 cm⁻¹) and bending vibrations (around 1470 cm⁻¹ and 1370 cm⁻¹) would confirm the alkyl nature of the molecule.

This technique is highly specific for confirming the presence of these functional groups, providing an orthogonal method to mass spectrometry for unambiguous identification. frontiersin.org

Liquid Chromatography (LC) Techniques

While gas chromatography is well-suited for volatile compounds, liquid chromatography (LC) techniques are essential for analyzing non-volatile, thermally labile, or highly polar substances. wikipedia.org

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. chemguide.co.uksigmaaldrich.com The separation is driven by high pressure, which allows for the use of smaller stationary phase particles, leading to higher resolution and faster analysis times compared to traditional column chromatography. chemguide.co.uk

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. youtube.com Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. chemguide.co.uk

A significant challenge in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors difficult. Therefore, alternative detectors are necessary:

Refractive Index (RI) Detector: This universal detector measures changes in the refractive index of the mobile phase as the analyte elutes. While universal, it is less sensitive than UV detectors and is sensitive to changes in temperature and mobile phase composition, making it incompatible with gradient elution.

Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles. It is a "universal" detector for non-volatile analytes and is compatible with gradient elution, offering better sensitivity than an RI detector for many compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Profiling

For highly sensitive and selective detection, especially for trace analysis and impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. technologynetworks.com This technique couples the separation power of HPLC with the analytical capabilities of tandem mass spectrometry, which involves two stages of mass analysis (MS/MS). rsc.org

Due to the low polarity and high volatility of many alkyl halides, derivatization is often employed to improve ionization efficiency and chromatographic retention in LC-MS/MS. nih.gov For instance, a nucleophilic reagent can be used to displace the chlorine atom, introducing a tag that is readily ionizable by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govresearchgate.net

The LC-MS/MS analysis proceeds as follows:

Separation: The derivatized analyte is separated from the sample matrix using HPLC.

Ionization: The eluent from the HPLC column is directed to an ion source (e.g., ESI), where the derivatized molecules are charged.

First Mass Analysis (MS1): The first mass analyzer (e.g., a quadrupole) is set to select only the ion corresponding to the derivatized analyte (the precursor ion).

Fragmentation: The selected precursor ions are passed into a collision cell, where they are fragmented by collision with an inert gas.

Second Mass Analysis (MS2): The resulting fragment ions (product ions) are analyzed by the second mass analyzer.

This process, known as Selected Reaction Monitoring (SRM), is extremely specific and sensitive, allowing for quantification at very low levels (ng/L or lower). nih.gov It is ideal for identifying and quantifying trace-level impurities or degradation products in a sample of this compound. technologynetworks.comnih.gov

Method Validation and Quality Control Protocols in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net It is a critical component of quality assurance (QA) and quality control (QC) in any analytical laboratory. chemistai.orgacs.orgwikipedia.org The key parameters evaluated during validation of chromatographic methods include specificity, linearity, accuracy, precision, and limits of detection and quantitation. environics.comyoutube.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. youtube.com It is typically demonstrated by showing that there is no interference at the retention time of the analyte in blank and placebo samples.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. youtube.com It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r) or coefficient of determination (R²) of the linear regression. redalyc.org

Accuracy: The closeness of the test results obtained by the method to the true value. youtube.com It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. environics.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). environics.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. redalyc.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. redalyc.org LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). redalyc.org

Table 2: Typical Acceptance Criteria for Analytical Method Validation

| Validation Parameter | Acceptance Criterion |

| Specificity | No interference at the analyte's retention time. |

| Linearity | Correlation coefficient (r) ≥ 0.999. environics.comredalyc.org |

| Accuracy | Recovery typically within 98.0% - 102.0%. environics.com |

| Precision (Repeatability) | RSD ≤ 2%. environics.com |

| Precision (Intermediate) | RSD ≤ 3%. environics.com |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1. redalyc.org |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1. redalyc.org |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of the elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) in a compound. libretexts.org This information is then used to calculate the compound's empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. uiuc.eduopenstax.org

For an unknown sample suspected to be this compound, a known mass of the pure compound would be subjected to combustion analysis. In this process, the compound is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O) are collected and weighed. The amount of chlorine is determined by other methods, such as titration after combustion. The percentage of oxygen is typically determined by difference.

Theoretical Composition of this compound (C₆H₁₃ClO):

Molecular Weight: 136.62 g/mol

Mass of Carbon (C): 6 x 12.011 = 72.066 g/mol

Mass of Hydrogen (H): 13 x 1.008 = 13.104 g/mol

Mass of Chlorine (Cl): 1 x 35.453 = 35.453 g/mol

Mass of Oxygen (O): 1 x 15.999 = 15.999 g/mol

Percent Composition:

%C = (72.066 / 136.62) * 100 = 52.75%

%H = (13.104 / 136.62) * 100 = 9.60%

%Cl = (35.453 / 136.62) * 100 = 25.95%

%O = (15.999 / 136.62) * 100 = 11.71%

Determining the Empirical Formula from Experimental Data: To derive the empirical formula from these percentages, the following steps are taken: libretexts.orguiuc.edu

Assume a 100 g sample, so the percentages convert directly to grams.

Convert the mass of each element to moles by dividing by its atomic mass.

Divide the mole value of each element by the smallest mole value obtained in step 2.

If the results are not whole numbers, multiply by a small integer to obtain the simplest whole-number ratio.

Example Calculation:

Moles C = 52.75 g / 12.011 g/mol = 4.39 mol

Moles H = 9.60 g / 1.008 g/mol = 9.52 mol

Moles Cl = 25.95 g / 35.453 g/mol = 0.732 mol

Moles O = 11.71 g / 15.999 g/mol = 0.732 mol

Dividing by the smallest value (0.732):

C: 4.39 / 0.732 ≈ 6

H: 9.52 / 0.732 ≈ 13

Cl: 0.732 / 0.732 = 1

O: 0.732 / 0.732 = 1

This confirms the empirical formula is C₆H₁₃ClO.

Future Research Directions and Unexplored Avenues for 1 1 Chloroethoxy 3 Methylbutane

Development of Novel and Sustainable Synthetic Routes for Alpha-Chloroethers

The advancement of organic synthesis is intrinsically linked to the development of efficient, safe, and environmentally benign methodologies. For a foundational compound like 1-(1-Chloroethoxy)-3-methylbutane, future research should prioritize moving beyond classical synthetic methods, which often rely on hazardous reagents and produce significant waste.

Key research avenues include:

Organocatalytic and Asymmetric Synthesis: The development of organocatalytic systems for the α-chlorination of ethers offers a metal-free, milder alternative to traditional methods. organic-chemistry.org Research into chiral catalysts, such as L-proline amides, could enable the enantioselective synthesis of chiral alpha-chloroethers, a class of compounds with significant potential in asymmetric synthesis. organic-chemistry.org Applying these methods to the synthesis of this compound from isobutyl ethyl ether would be a significant step forward.

Electrochemical Synthesis: Electrosynthesis represents a powerful tool for green chemistry, often utilizing mild conditions and minimizing reagent use. rsc.org Future work could explore the electrochemical α-chlorination of the parent ether using simple chloride sources. Anodic oxidation could generate a reactive chlorine species in situ, providing a highly controlled and sustainable route to the target molecule. rsc.org

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters compared to batch processes. Developing a flow-based synthesis for this compound would be particularly advantageous, as it allows for the safe handling of potentially unstable intermediates and reagents on a large scale.

Novel Chlorinating Agents: Research into novel, safer chlorinating agents is crucial. For instance, the use of trichloromethanesulfonyl chloride has been shown to enable efficient α-chlorination of aldehydes under mild conditions, minimizing toxic chlorinated organic waste. organic-chemistry.org Investigating similar stable and easy-to-handle reagents for the synthesis of alpha-chloroethers like this compound is a promising direction.

The table below summarizes potential modern synthetic strategies.

Table 1: Comparison of Synthetic Strategies for Alpha-Chloroethers

| Synthetic Strategy | Potential Advantages | Key Research Goal for this compound |

| Organocatalysis | Metal-free, mild conditions, potential for asymmetry | Develop a catalytic enantioselective synthesis from isobutyl ethyl ether. |

| Electrosynthesis | Sustainable, high atom economy, uses electricity as a reagent | Design an electrochemical cell for the direct chlorination of the parent ether. |

| Flow Chemistry | Improved safety, scalability, precise process control | Establish a continuous flow process for on-demand production. |

| Novel Reagents | Reduced toxicity, easier workup, improved safety profile | Identify a stable, solid chlorinating agent for the selective α-chlorination. |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of this compound is dominated by the lability of the carbon-chlorine bond, which readily cleaves to form a stabilized oxocarbenium ion. While this reactivity is well-exploited for alkylation, its full potential remains to be explored.

Future research should focus on:

Cascade Reactions: The transient oxocarbenium ion generated from this compound could serve as the initiator for complex cascade reactions. By reacting it with multifunctional substrates, it may be possible to construct complex molecular architectures in a single, efficient step.

Novel Cycloadditions: Investigating the participation of the oxocarbenium ion in [n+m] cycloaddition reactions with dienes, alkenes, or alkynes could lead to the synthesis of novel heterocyclic frameworks. nih.gov This would expand the synthetic utility of alpha-chloroethers beyond their traditional role.

Fragment Couplings: The electrophilic nature of the α-carbon makes this compound an ideal partner in fragment coupling strategies. youtube.com Its reaction with organometallic reagents or enolates could be fine-tuned to achieve highly selective C-C bond formations, providing access to a diverse range of molecular structures. leah4sci.comyoutube.comyoutube.com

Directed C-H Functionalization: A fascinating, albeit challenging, avenue would be to explore transition-metal-catalyzed reactions where the chloroether moiety directs the functionalization of a remote C-H bond within the same molecule or in a reaction partner.

Advanced Mechanistic Studies and Refined Computational Models for Complex Reactions

A deep mechanistic understanding is paramount for optimizing existing reactions and discovering new transformations. nih.govdigitellinc.com Despite their utility, the detailed mechanisms of many reactions involving alpha-chloroethers are not fully understood. digitellinc.com

Future efforts should be directed towards:

Kinetic and Spectroscopic Analysis: Detailed kinetic studies can provide crucial insights into the rate-determining steps and the influence of catalysts and reaction conditions. digitellinc.com The use of in-situ spectroscopic techniques (e.g., NMR, IR) can help identify and characterize transient intermediates like the key oxocarbenium ion.

Computational Modeling: High-level computational chemistry, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and predict the selectivity of reactions involving this compound. nih.gov This is particularly valuable for understanding the origins of stereoselectivity in asymmetric reactions. digitellinc.com

Isotope Labeling Studies: Experiments using isotopically labeled substrates can unambiguously determine bond-forming and bond-breaking events, providing clear evidence for proposed reaction mechanisms. For example, labeling the ether oxygen with ¹⁸O could trace its path in complex rearrangements.

Expansion of Synthetic Applications in Emerging Fields such as Chemical Biology and Material Science

The unique structural and reactive properties of this compound and its derivatives could be harnessed in interdisciplinary fields beyond traditional organic synthesis.

Chemical Biology: The isobutyl group of the molecule is structurally analogous to the side chain of the amino acid leucine. This mimicry could be exploited to design chemical probes. A derivative of this compound could be used as a reactive handle to covalently label proteins or other biomolecules in a targeted fashion, enabling studies of their function and interactions. The reactive chloroether could act as an electrophile for nucleophilic residues on a protein surface.

Material Science: The compound could serve as a valuable building block in polymer chemistry.

Monomer Synthesis: It could be used to synthesize functional monomers for polymerization. The chloroether group can be substituted to introduce various functionalities (e.g., polymerizable groups, cross-linking sites).

Polymer Modification: this compound could be used to graft side chains onto existing polymer backbones. This modification could alter the material's properties, such as its solubility, thermal stability, or hydrophobicity, tailoring it for specific applications. For instance, grafting the isobutoxyethyl group could increase the hydrophobicity of a polymer surface.

Investigation of Chloroether Derivatives in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent forces. brighton.ac.ukamu.edu.pl By strategically modifying this compound, it is possible to create novel building blocks for self-assembling systems.

Promising research directions include:

Amphiphile Design: The molecule possesses a hydrophobic isobutyl "tail" and a more polar ether "head." By replacing the chlorine with a hydrophilic group (e.g., a sugar, a poly(ethylene glycol) chain), novel amphiphiles could be synthesized. These amphiphiles could self-assemble in solution to form micelles, vesicles, or other nanostructures for applications in drug delivery or catalysis. mdpi.com

Liquid Crystal Formation: The introduction of rigid, anisotropic groups (e.g., biphenyls, azobenzenes) by substituting the chlorine could lead to the formation of liquid crystalline materials. mdpi.com The isobutyl group would provide the necessary flexible tail to promote the formation of ordered mesophases.

Host-Guest Chemistry: Derivatives could be designed to act as hosts for small molecule guests. brighton.ac.uk Incorporating the isobutoxyethyl ether into a larger macrocyclic structure, such as a crown ether or calixarene, could create a hydrophobic binding pocket, allowing for the selective recognition and sensing of nonpolar guest molecules in aqueous environments. nih.gov

Catalyzed Self-Assembly: Recent studies have shown that halide ions can catalyze the self-assembly of complex coordination cages, helping to escape kinetically trapped intermediates. nih.govresearchgate.net Future work could explore whether the chloride leaving group from this compound or its derivatives can play a similar catalytic role in directing the formation of complex supramolecular architectures.

The table below lists the chemical compounds mentioned in this article.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Chloroethoxy)-3-methylbutane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of 3-methyl-1-butanol with 1-chloroethyl ether derivatives. For example, reacting 3-methyl-1-butanol with 1-chloroethyl ether under acidic catalysis (e.g., HCl in ethanol) at 60–80°C yields the target compound. Solvent polarity and temperature significantly affect reaction kinetics: non-polar solvents (e.g., toluene) favor SN1 mechanisms, while polar aprotic solvents (e.g., DMF) favor SN2 pathways. Yield optimization requires monitoring by GC-MS or TLC (Rf ≈ 0.5 in hexane/ethyl acetate 9:1) .

- Data Contradictions : Evidence from analogous compounds (e.g., 1-(1-Chloroethoxy)hexane) suggests competing elimination reactions (e.g., forming alkenes) may reduce yields if temperatures exceed 90°C .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) should show signals for the methyl groups (δ 0.9–1.1 ppm), ethoxy protons (δ 3.5–4.0 ppm), and chlorine-adjacent CH₂ (δ 1.6–2.0 ppm).

- FT-IR : Key peaks include C-O-C stretching (1050–1150 cm⁻¹) and C-Cl stretching (550–750 cm⁻¹).

- GC-MS : Molecular ion peak at m/z ≈ 150 (C₆H₁₁ClO⁺) with fragmentation patterns matching loss of Cl (m/z 115) and ethoxy groups .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Ventilation : Use fume hoods to avoid inhalation of volatile vapors (evidenced by Safety Data Sheets for chlorinated ethers like 1-Chlorobutane) .

- PPE : Nitrile gloves and goggles are mandatory; chlorinated compounds can cause dermal irritation .

- Storage : Store in amber glass bottles at 4°C under inert gas (e.g., N₂) to prevent photolytic or oxidative degradation .

Advanced Research Questions

Q. How does the chloroethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The chlorine atom’s electronegativity increases the electrophilicity of the adjacent carbon, favoring SN2 mechanisms. However, steric hindrance from the 3-methylbutane backbone may slow bimolecular reactions. Computational studies (e.g., DFT calculations) on analogous compounds (e.g., 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid) reveal that bulky substituents reduce transition-state stability, increasing activation energy .

- Experimental Design : Compare reaction rates with less hindered analogs (e.g., 1-chloroethoxyethane) using kinetic isotope effects or Hammett plots .

Q. What are the challenges in analyzing enantiomeric purity for chiral derivatives of this compound?

- Methodology :

- Chiral GC/HPLC : Use β-cyclodextrin columns to resolve enantiomers. Calibrate with racemic standards.

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm for chloroethoxy chromophores.

Q. Can computational models predict the compound’s stability under varying pH and temperature conditions?

- Approach :

- Molecular Dynamics (MD) : Simulate hydrolysis pathways at pH 2–12. Chloroethoxy groups are prone to acid-catalyzed hydrolysis, forming 3-methyl-1-butanol and chloroacetic acid.

- QSPR Models : Correlate Hammett σ values with degradation rates using data from similar chlorinated ethers (e.g., 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one) .

- Validation : Compare predicted half-lives with empirical stability studies using LC-MS .

Contradictions and Recommendations

- Synthetic Yield vs. Purity : Some protocols (e.g., using HCl in ethanol) may yield byproducts like ethyl chloride. Recommend fractional distillation or preparative HPLC for purification .

- Stability Studies : Conflicting reports on photodegradation rates for chlorinated ethers suggest conducting site-specific studies under controlled UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.